molecular formula C20H17Cl2NOS B2481190 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol CAS No. 763125-55-9

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol

Cat. No.: B2481190
CAS No.: 763125-55-9
M. Wt: 390.32
InChI Key: JNZUBSDEPJUDBZ-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is a halogenated aromatic compound featuring a benzenol core substituted with a dichlorobenzyl sulfanyl anilino methyl group. Such features are common in drug candidates targeting receptors or enzymes, particularly in antimicrobial or anti-inflammatory agents .

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methylsulfanyl]anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NOS/c21-16-6-5-15(19(22)11-16)13-25-18-9-7-17(8-10-18)23-12-14-3-1-2-4-20(14)24/h1-11,23-24H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUBSDEPJUDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-55-9
Record name 2-((4-((2,4-DICHLOROBENZYL)THIO)ANILINO)METHYL)PHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with aniline to produce 2,4-dichlorobenzylsulfanylaniline. Finally, this compound undergoes a reaction with benzaldehyde under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced analogs with fewer double bonds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact

  • Dichlorobenzyl vs. Bromo-Trifluoro : Chlorine’s electronegativity may enhance dipole interactions compared to bromine, while trifluoro groups increase steric hindrance and metabolic stability .
  • Sulfanyl vs. Propanone: Sulfanyl groups can participate in disulfide bond formation or act as hydrogen bond acceptors, unlike propanone’s ketone, which is metabolically labile .

Research Findings and Implications

  • Structural Analog Activity : Compounds with dichlorobenzyl groups (e.g., CAS 763126-14-3) often exhibit antimicrobial or enzyme-inhibitory properties. The target’s sulfanyl linkage may enhance binding to cysteine-rich active sites .
  • Solubility Challenges: Despite favorable LogP, the hydroxyl and anilino groups in the target may improve solubility in polar solvents compared to halogen-heavy analogs .

Biological Activity

The compound 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol can be represented as follows:

  • IUPAC Name : 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)phenol
  • Molecular Formula : C16H16Cl2NOS
  • Molecular Weight : 351.27 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Aniline Derivative : Reacting 2,4-dichlorobenzyl chloride with an appropriate aniline derivative under basic conditions.
  • Thiol Substitution : The introduction of a sulfanyl group through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates.

Biological Activity

The biological activity of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol has been investigated in various studies. Key areas of activity include:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups are known to inhibit bacterial growth by disrupting cell wall synthesis and function .

Antidiabetic Potential

Research indicates that certain derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This suggests potential applications in treating diabetes .

The proposed mechanism for the biological activity includes:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and metabolic regulation.
  • Receptor Modulation : Interaction with PPARs can enhance insulin sensitivity and reduce blood glucose levels.

Case Studies

StudyFindingsReference
Antimicrobial EfficacyDemonstrated inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.
PPAR ActivationShowed activation of PPARγ leading to increased insulin sensitivity in vitro.
Toxicity AssessmentEvaluated for cytotoxicity against human cell lines; exhibited low toxicity at therapeutic doses.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results in thermodynamic studies?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set). Validate with isothermal titration calorimetry (ITC) for binding constants or DSC for thermal stability. Cross-reference with crystallographic data if available .

Q. What protocols ensure reproducibility in synthesizing and testing analogs of this compound?

  • Methodological Answer : Document reaction conditions meticulously (e.g., temperature ±1°C, stirring speed). Share raw spectral data and chromatograms in open-access repositories. Use standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing) .

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